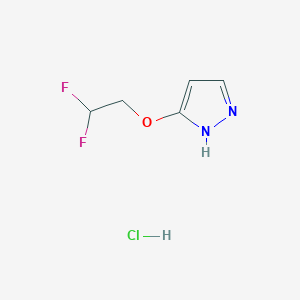

3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride

描述

属性

IUPAC Name |

5-(2,2-difluoroethoxy)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O.ClH/c6-4(7)3-10-5-1-2-8-9-5;/h1-2,4H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIURGTVAUIROIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)OCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from 1,3-Diketones

One of the most common routes to pyrazole derivatives involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This classical approach, first reported by Knorr in 1883, remains a versatile method for pyrazole synthesis. The reaction typically proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration.

For the synthesis of 3-substituted pyrazoles, the reaction can be tailored using appropriately substituted 1,3-diketones. The regioselectivity of this reaction can be controlled through the electronic and steric properties of the substituents on the 1,3-diketone precursor.

Cycloaddition of Diazo Compounds to Alkynes

Another valuable approach involves the 1,3-dipolar cycloaddition of diazo compounds to alkynes. This method provides a regioselective route to pyrazole derivatives and can be performed under mild conditions without requiring catalysts. As reported by Vuluga et al., the catalyst-free cycloaddition of diazo compounds to alkynes offers a green chemistry approach to pyrazole synthesis, with the reaction proceeding efficiently at moderate temperatures (approximately 80°C).

For example, the reaction of trimethylsilyl diazomethane with terminal alkynes can yield 1H-pyrazoles in excellent yields (>90%). This methodology could potentially be adapted for the synthesis of 3-substituted pyrazoles by employing appropriately functionalized alkynes.

From Acetylenic Ketones

The cyclocondensation of hydrazine derivatives with acetylenic ketones represents another classical approach to pyrazole synthesis. This reaction has been known for over a century and provides access to substituted pyrazoles, although it often results in mixtures of regioisomers that require separation.

Specific Synthesis Strategies for 3-(2,2-Difluoroethoxy)-1H-pyrazole Hydrochloride

Based on the literature regarding similar compounds, several synthetic routes can be proposed for the preparation of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride.

Etherification of 3-Hydroxy-1H-pyrazole

A direct approach involves the etherification of 3-hydroxy-1H-pyrazole with an appropriate difluoroethyl halide or tosylate. This method parallels the synthesis of related pyrazole ethers described in patent literature.

The reaction sequence typically involves:

- Preparation of 3-hydroxy-1H-pyrazole from appropriate precursors

- Etherification with 2,2-difluoroethyl halide in the presence of a base

- Acidification with hydrochloric acid to form the hydrochloride salt

This approach is illustrated in the following reaction scheme:

- 3-Hydroxy-1H-pyrazole + 2,2-difluoroethyl halide → 3-(2,2-difluoroethoxy)-1H-pyrazole

- 3-(2,2-difluoroethoxy)-1H-pyrazole + HCl → 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride

Alkylation Method with Phase Transfer Catalysis

Patent literature describes the synthesis of structurally related difluoroethoxy pyrazole derivatives using phase transfer catalysis. This methodology can be adapted for the synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride.

The general procedure involves:

- Reaction of 3-hydroxy-1H-pyrazole with difluoroethanol in the presence of sodium hydride

- Use of phase transfer catalysts such as quaternary ammonium salts to facilitate the reaction

- Acidification with hydrochloric acid to form the hydrochloride salt

This method offers advantages in terms of reaction efficiency and scale-up potential. The use of phase transfer catalysts enhances the reaction rate and yield by facilitating the interaction between the reactants in different phases.

From 1,3-Disubstituted Pyrazole Precursors

Based on the patent literature describing processes for preparing 1,3-disubstituted pyrazole compounds, a synthetic route can be proposed involving the reaction of suitable aminal compounds with appropriately substituted precursors.

The reaction sequence would involve:

- Preparation of a suitable pyrazole precursor with a latent hydroxyl group at the 3-position

- Introduction of the difluoroethoxy group via reaction with difluoroethanol or a related reagent

- Deprotection or functional group interconversion as needed

- Acidification with hydrochloric acid to form the hydrochloride salt

This approach offers high regioselectivity and can be optimized to achieve high yields of the desired product.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for achieving high yields and purity of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride.

Base Selection and Concentration

The choice of base significantly impacts the etherification reaction. Commonly employed bases include:

| Base | Advantages | Disadvantages |

|---|---|---|

| Sodium hydride | High reactivity, excellent yields | Pyrophoric, requires anhydrous conditions |

| Potassium carbonate | Mild, safe to handle | Slower reaction rates |

| Potassium tert-butoxide | Good reactivity, selective | Sensitive to moisture |

| Sodium hydroxide | Inexpensive, readily available | Side reactions possible |

Table 2: Comparison of bases for etherification reactions

Based on related reactions reported in patent literature, sodium hydride in THF or DMF typically provides optimal results for the etherification step. The molar ratio of base to pyrazole precursor is typically in the range of 1.5-3.0 equivalents.

Solvent Effects

The choice of solvent affects both the reaction rate and selectivity. Common solvents for the etherification reaction include:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| THF | Good solubility, moderate boiling point | Peroxide formation |

| DMF | High boiling point, excellent solubility | Difficult removal, toxic |

| Dioxane | Good thermal stability | Carcinogenic concerns |

| Acetone | Easily removed, inexpensive | Lower boiling point |

Table 3: Solvent considerations for pyrazole etherification

For reactions involving sodium hydride, anhydrous THF or DMF is typically preferred due to their ability to dissolve both organic and inorganic reactants while maintaining anhydrous conditions.

Temperature and Reaction Time

Optimization of temperature and reaction time is essential for maximizing yield while minimizing side reactions. Based on related reactions, the following temperature profiles are typically employed:

- Etherification: 0°C to 85°C, with gradual temperature increase over 1-3 hours

- Salt formation: Room temperature, 1-2 hours

Patent examples suggest that heating at approximately 50°C for 3-4 hours generally provides optimal results for the etherification of hydroxypyrazoles with fluorinated reagents.

Purification and Salt Formation

Purification of the Free Base

Prior to salt formation, purification of 3-(2,2-difluoroethoxy)-1H-pyrazole (free base) is typically performed using one or more of the following techniques:

- Column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient

- Recrystallization from appropriate solvents (e.g., ethanol, hexane/ethyl acetate)

- Distillation under reduced pressure for larger scale preparations

Hydrochloride Salt Formation

The conversion to the hydrochloride salt is typically accomplished using one of the following methods:

- Direct treatment with hydrogen chloride gas in an appropriate solvent (e.g., diethyl ether, ethyl acetate)

- Addition of a solution of hydrogen chloride in dioxane or ethanol

- Reaction with acetyl chloride in methanol to generate hydrogen chloride in situ

The hydrochloride salt formation improves stability, enhances crystallinity, and facilitates handling of the compound. The salt is typically isolated by filtration and dried under appropriate conditions to yield the final product.

Analytical Methods for Characterization

Spectroscopic Characterization

Complete characterization of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride typically involves:

- NMR Spectroscopy (1H, 13C, 19F)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

Based on structurally related compounds, the expected spectroscopic features include:

- 1H NMR: Signals for pyrazole CH protons (δ ~7.5-6.5 ppm), difluoromethylene triplet (δ ~6.1-5.7 ppm), and ethoxy methylene (δ ~4.4-4.1 ppm)

- 19F NMR: A characteristic signal for the difluoromethylene group (δ ~-120 to -140 ppm)

- IR: Characteristic bands for N-H stretching, C-F stretching, and C-O-C stretching

Purity Assessment

Quality control of the final product typically involves:

- HPLC analysis for purity determination

- Elemental analysis to confirm composition

- Melting point determination

- Powder X-ray diffraction for crystallinity assessment

Applications and Significance

Pharmaceutical Applications

3-(2,2-Difluoroethoxy)-1H-pyrazole hydrochloride serves as an important intermediate in the synthesis of pharmaceutically active compounds. The difluoroethoxy group enhances metabolic stability and modifies the lipophilicity of drug candidates, making it valuable in medicinal chemistry.

Agrochemical Applications

In agrochemical research, this compound has utility as a building block for herbicides, particularly in the synthesis of isoxazoline derivatives with excellent herbicidal activity. The difluoroethoxy moiety contributes to the environmental stability and biological activity of the final products.

化学反应分析

Types of Reactions

3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The difluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry

Research indicates that 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride serves as a precursor for the synthesis of derivatives with significant medicinal properties. Notably, it has been investigated for:

- Anticancer Activity : Derivatives of this compound have shown promise in inhibiting cell growth in various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit key pathways involved in cancer progression, including those related to cell proliferation and apoptosis .

- Anti-inflammatory Properties : Similar compounds have exhibited potent inhibition of cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Pyrazole derivatives are known for their broad-spectrum antimicrobial properties, which can be leveraged in developing new antibiotics .

Agrochemical Applications

The compound is also recognized for its herbicidal properties. It acts as an effective agent against various weed species, making it valuable in agricultural applications:

- Herbicidal Activity : Research has highlighted the efficacy of pyrazole derivatives in controlling weed growth, particularly through the synthesis of isoxazoline derivatives that exhibit strong herbicidal effects .

- Development of New Agrochemicals : The unique structure of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride allows for modifications that can enhance its activity against specific pests or diseases in crops .

Synthesis and Derivative Development

The synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride typically involves several steps that can be adapted to produce various derivatives with tailored biological activities. The reactivity of the difluoroethoxy group allows for the introduction of different functional groups through nucleophilic substitutions.

| Synthesis Step | Description |

|---|---|

| Step 1 | Preparation of starting materials (e.g., hydrazones). |

| Step 2 | Reaction with difluoroethyl halides to form the difluoroethoxy substituent. |

| Step 3 | Cyclization to form the pyrazole ring. |

| Step 4 | Hydrochloride salt formation for enhanced solubility and stability. |

Case Study 1: Anticancer Research

In a study exploring the anticancer potential of pyrazole derivatives, researchers synthesized a series of compounds based on 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride. These derivatives were tested against colorectal cancer cell lines and demonstrated significant inhibition of cell proliferation at low micromolar concentrations .

Case Study 2: Herbicide Development

Another study focused on the herbicidal efficacy of isoxazoline derivatives synthesized from 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride. The results indicated that these derivatives effectively controlled common weed species without adversely affecting crop yield .

作用机制

The mechanism of action of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The difluoroethoxy group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated ethoxy analogs. This can enhance membrane permeability but may reduce aqueous solubility without salt formation . The carboxylic acid group in ’s compound introduces acidity, enabling salt formation and hydrogen bonding, which are critical for receptor interactions in drug design .

Salt Formation :

- Hydrochloride salts (common in all listed compounds) enhance solubility in polar solvents, facilitating biological testing and formulation. However, salt selection impacts crystallinity and stability .

Synthetic Accessibility: The synthesis of pyridazinone derivatives () shares similarities with pyrazole functionalization, such as nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) . However, fluorinated substituents often require specialized reagents or conditions .

Commercial Availability :

- The discontinuation of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride contrasts with the availability of its methylated analog (), suggesting that methyl substitution may offer better stability or synthetic reproducibility .

Research Findings and Implications

Gaps in Comparative Data

No direct pharmacological or thermodynamic data (e.g., solubility, logP, IC₅₀ values) were found in the provided evidence for the target compound. Structural analogs, however, suggest:

- Lipophilicity : The difluoroethoxy group likely increases logP compared to ethoxy or methoxy analogs, aligning with trends in fluorinated pharmaceuticals .

- Synthetic Challenges : Discontinuation () may reflect difficulties in scaling up fluorinated intermediates or purifying the hydrochloride salt .

生物活性

3-(2,2-Difluoroethoxy)-1H-pyrazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoroethoxy group, which enhances its chemical stability and biological activity. The presence of fluorine atoms is known to influence the pharmacokinetics and pharmacodynamics of compounds, making them more potent and selective towards biological targets.

Antimicrobial Activity

Research indicates that 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, this compound demonstrated effective inhibition against a range of bacteria, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Herbicidal Activity

3-(2,2-Difluoroethoxy)-1H-pyrazole hydrochloride has been studied for its herbicidal properties. It was found to effectively inhibit the growth of various weed species, suggesting its potential application in agricultural settings. The herbicidal activity is attributed to its ability to disrupt metabolic pathways in plants .

The biological activity of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes. For example, it has been shown to inhibit histone demethylases, which play a crucial role in epigenetic regulation .

- Receptor Modulation : Similar compounds have been reported to modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride was tested against several bacterial strains. The results indicated that it exhibited a broad spectrum of activity with MIC values ranging from 8 to 32 µg/mL against E. coli and S. aureus, outperforming some commercially available antibiotics .

Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (10-100 µM) resulted in significant dose-dependent reductions in cell viability after 48 hours. Apoptosis assays confirmed an increase in apoptotic cells following treatment with the compound .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 8-32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM |

| Herbicidal | Various weed species | Effective at 100 µM |

常见问题

Q. What are the optimal synthetic routes for 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride?

- Methodological Answer : The synthesis typically involves difluoroethylation of pyrazole precursors. For example, reacting 1H-pyrazole with 2,2-difluoroethyl bromide or a similar electrophile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent hydrochlorination with HCl gas in anhydrous ether yields the hydrochloride salt . Key steps include:

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.

- Yield Optimization : Catalyst screening (e.g., phase-transfer catalysts) and stoichiometric control of the difluoroethylating agent.

Q. How can the purity and structure of 3-(2,2-difluoroethoxy)-1H-pyrazole hydrochloride be confirmed?

- Methodological Answer : Use a combination of techniques:

- LC-MS : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~207.6 g/mol) and detect impurities .

- ¹H/¹³C NMR : Key signals include pyrazole C-H (δ 6.5–7.5 ppm) and CF₂CH₂O groups (δ 4.5–5.0 ppm for CH₂; ¹⁹F NMR: δ -120 to -125 ppm for CF₂) .

- Elemental Analysis : Verify Cl⁻ content (~14.5% for hydrochloride salt).

Q. What solvents and conditions are compatible with this compound in downstream reactions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), partially soluble in MeOH/EtOH, insoluble in non-polar solvents (hexane).

- Stability : Avoid prolonged exposure to moisture (hydrolysis risk) or strong bases (dehydrohalogenation). Store at 2–8°C under inert gas .

Advanced Research Questions

Q. How can reaction pathways for difluoroethylation be mechanistically validated?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in H₂O to track ether bond formation) and kinetic studies (variable-temperature NMR to identify intermediates). Computational modeling (DFT) can predict transition states for difluoroethyl group transfer . For example:

- Contradiction Analysis : If yields vary unexpectedly, probe for competing pathways (e.g., SN1 vs. SN2 mechanisms) via Hammett plots or solvent polarity studies.

Q. How does the difluoroethoxy group influence the compound’s stability under physiological conditions?

- Methodological Answer : Conduct in vitro stability assays :

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The CF₂ group enhances resistance to esterase-mediated hydrolysis compared to non-fluorinated analogs .

- Plasma Stability : Use human plasma at 37°C; quantify parent compound loss over 24 hours. Fluorination typically reduces metabolic oxidation (CYP450 interactions) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodological Answer :

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, unexpected NOEs may arise from conformational flexibility in the difluoroethoxy chain.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare with computational models (e.g., Cambridge Structural Database entries for similar pyrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。